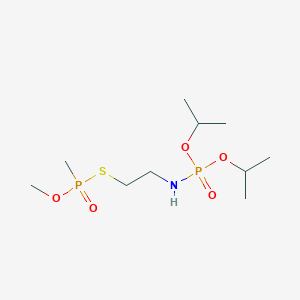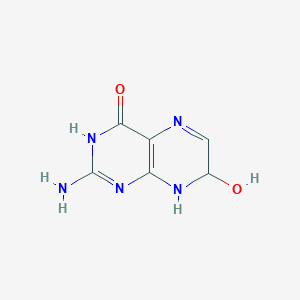
2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of guanidine derivatives with dihydroxyacetone or similar compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperature, and pH conditions to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to less oxidized forms using agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinonoid structures, while reduction could produce fully reduced pteridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzymatic reactions and as a potential cofactor.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as a cofactor, modulating the activity of enzymes involved in metabolic pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pterin: A basic structure in the pteridine family.
Biopterin: A naturally occurring pteridine derivative involved in the synthesis of neurotransmitters.
Folic Acid: A vitamin that contains a pteridine ring and is essential for DNA synthesis and repair.
Uniqueness
2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pteridines. Its hydroxyl and amino groups allow for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
83972-85-4 |
|---|---|
Molekularformel |
C6H7N5O2 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
2-amino-7-hydroxy-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1-2,12H,(H4,7,9,10,11,13) |
InChI-Schlüssel |
GQTYCMKNNXPNIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(NC1O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



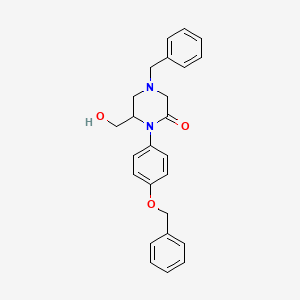
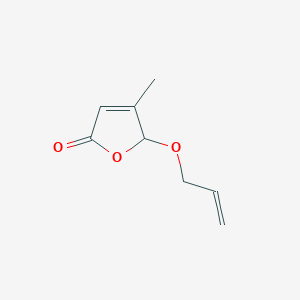



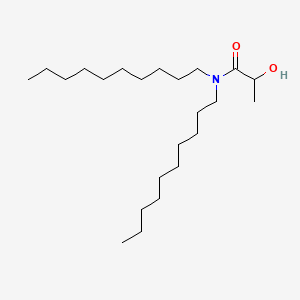

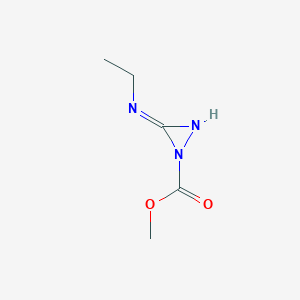
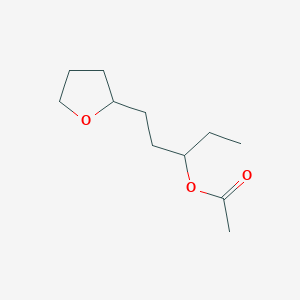
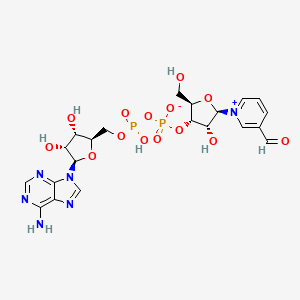
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)

